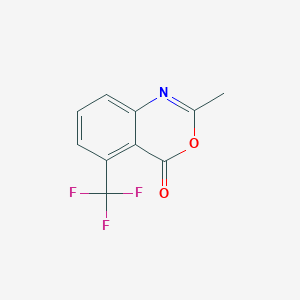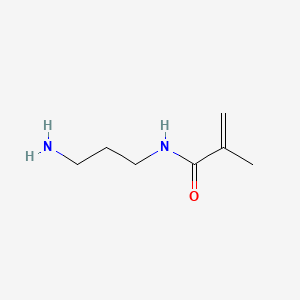
N-(3-氨基丙基)甲基丙烯酰胺
描述
N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) is an aminoalkyl methacrylamide. It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures . It can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .
Synthesis Analysis
APMA can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .Molecular Structure Analysis
The molecular formula of APMA is C7H14N2O.HCl, and its molecular weight is 178.66 . The SMILES string representation is Cl.CC(=C)C(=O)NCCCN .Chemical Reactions Analysis
While specific chemical reactions involving APMA are not detailed in the search results, it’s known that APMA can participate in free radical polymerization reactions .Physical And Chemical Properties Analysis
APMA is a solid at 20°C. It has a melting point of 123-128°C and should be stored at a temperature between 2-8°C . It is also known to be air-sensitive, hygroscopic, and heat-sensitive .科学研究应用
基因传递载体
N-(3-氨基丙基)甲基丙烯酰胺 (APMA) 已被用于合成基因传递应用的共聚物。值得注意的是,胍化的 N-3-氨基丙基甲基丙烯酰胺-N-2-羟丙基甲基丙烯酰胺共聚物 (GPMA-HPMA) 已通过自由基共聚,随后胍化合成,以开发新型非病毒基因载体。这些载体表现出细胞膜穿透特性,在与质粒 DNA (pDNA) 具有低电荷比的情况下进行高效转染,并具有良好的核定位能力,同时显著降低了细胞毒性(秦等人,2011)。
生物材料的构建模块
APMA 已被用于通过 RAFT 共聚来创建聚阳离子,并与 N-(2-羟丙基)甲基丙烯酰胺形成共聚物。这些聚合物用作静电组装水凝胶的构建模块,用于细胞包封。它们的组成和分子量影响阴离子海藻酸钙凝胶内的络合、细胞毒性、细胞附着和在接枝了这些共聚物的表面上的细胞增殖。这项研究有助于设计用于生物材料应用的改进型聚电解质复合物(克莱因伯格等人,2016)。
用于药物递送的共聚物合成
APMA 已参与各种共聚物的合成和表征,包括那些带有肽侧链的共聚物。一个例子是聚[N-苄基丙烯酰胺-共-N-(3-氨基丙基)甲基丙烯酰胺盐酸盐]的合成,它表明可以释放伯氨基并随后用肽链接枝。这些共聚物在药物递送系统中具有应用意义(布拉希亚等人,1989)。
靶向癌症治疗
在癌症治疗研究中,已经开发了 N-(2-羟丙基)甲基丙烯酰胺-s-N-(3-氨基丙基)甲基丙烯酰胺 (HPMA-s-APMA) 共聚物。利用可逆加成-断裂链转移 (RAFT) 聚合,这些共聚物已被用于设计含有基因治疗剂(如小干扰 RNA (siRNA))和癌症细胞靶向部分(如叶酸)的多共轭物。这展示了它们在靶向癌症治疗中的潜力(约克等人,2010)。
作用机制
While the mechanism of action of APMA itself is not detailed in the search results, it’s known that APMA can be used to construct carriers for oncolytic viruses. These carriers not only improve the long-term circulation of oncolytic viruses in the body but also show excellent stability for loading an oncolytic virus .
安全和危害
未来方向
APMA has been used in the construction of an N-hydroxymethyl acrylamide-b-(N-3-aminopropyl methacrylamide)-b-DMC block copolymer (NMA-b-APMA-b-DMA, NAD) as an oncolytic virus carrier . This work could promote the application of acrylamide as an oncolytic virus vector and provide new ideas for methods to modify acrylamide for biomedical applications .
属性
IUPAC Name |
N-(3-aminopropyl)-2-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(2)7(10)9-5-3-4-8/h1,3-5,8H2,2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAQVFRUPZBRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
137843-13-1 | |
| Details | Compound: 2-Propenamide, N-(3-aminopropyl)-2-methyl-, homopolymer | |
| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137843-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40370592 | |
| Record name | N-(3-AMINOPROPYL) METHACRYLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86742-39-4 | |
| Record name | N-(3-AMINOPROPYL) METHACRYLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

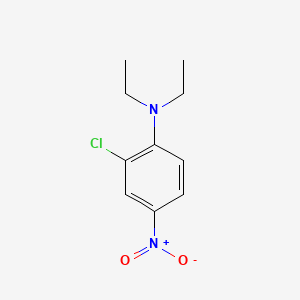
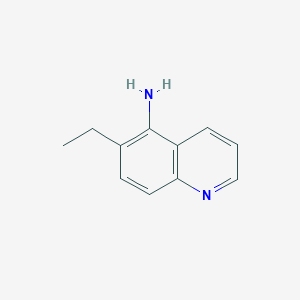

![4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B3057887.png)


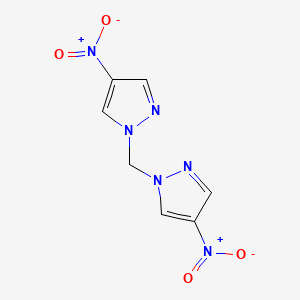
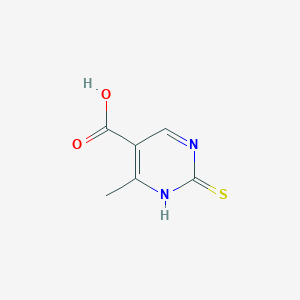
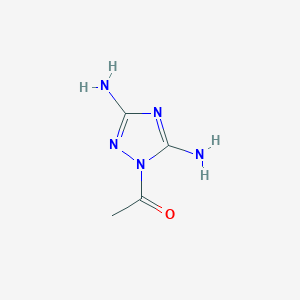

![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057903.png)
![1-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057904.png)
![1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057905.png)
